molecular formula C13H14F2N2O3S B2676800 N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396629-81-4

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2676800
CAS No.: 1396629-81-4
M. Wt: 316.32
InChI Key: KXJIEBZBHBMYGM-UHFFFAOYSA-N
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Description

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a thiazepane ring with a carboxamide group. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3-(difluoromethoxy)aniline with a suitable thiazepane derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce simpler, reduced forms of the compound .

Scientific Research Applications

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their function, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated phenyl derivatives and thiazepane-based molecules. Examples include:

  • N-[3-(trifluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
  • N-[3-(methoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide

Uniqueness

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3S/c14-13(15)20-9-3-1-2-8(6-9)16-12(19)10-7-21-5-4-11(18)17-10/h1-3,6,10,13H,4-5,7H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIEBZBHBMYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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